An In-depth Technical Guide to 5-Dodecanoylaminofluorescein: Chemical Properties and Structure
An In-depth Technical Guide to 5-Dodecanoylaminofluorescein: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Dodecanoylaminofluorescein is a lipophilic fluorescent probe that has garnered significant attention in cellular and biochemical research. Its unique structure, featuring a hydrophilic fluorescein (B123965) head and a hydrophobic dodecanoyl tail, allows it to readily intercalate into lipid bilayers. This property makes it an invaluable tool for investigating membrane dynamics, including fluidity and the formation of micelles. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 5-Dodecanoylaminofluorescein, complete with experimental protocols and workflow visualizations to facilitate its effective use in a laboratory setting.
Chemical Properties and Structure
5-Dodecanoylaminofluorescein, also known as DAF, is a derivative of the widely used fluorescent dye, fluorescein. The addition of a 12-carbon aliphatic chain (dodecanoyl group) via an amide linkage to the 5-position of the fluorescein core imparts significant lipophilicity to the molecule. This amphiphilic nature is central to its function as a membrane probe.
Chemical Structure
The chemical structure of 5-Dodecanoylaminofluorescein consists of a xanthene core, characteristic of fluorescein, substituted with a dodecanamide (B72619) group at the 5-position.
Systematic Name: N-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)dodecanamide
Physicochemical Properties
A summary of the key quantitative data for 5-Dodecanoylaminofluorescein is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 107827-77-0 | [1][2][3] |
| Molecular Formula | C₃₂H₃₅NO₆ | [1][2] |
| Molecular Weight | 529.62 g/mol | [1][2] |
| Excitation Maximum (λex) | 490 nm | [4] |
| Emission Maximum (λem) | 520 nm | [4] |
| Appearance | Solid | [1] |
| Storage Conditions | -20°C, protect from light | [5] |
Note: The spectral properties of fluorescent probes can be influenced by the local microenvironment. The provided excitation and emission maxima are typical values and may shift depending on the solvent polarity and whether the probe is in an aqueous or lipid environment.
Synthesis
The synthesis of 5-Dodecanoylaminofluorescein is typically achieved through the acylation of 5-aminofluorescein (B15267) with lauroyl chloride. The reaction involves the formation of an amide bond between the amino group of 5-aminofluorescein and the carboxyl group of lauroyl chloride.
Applications in Research
The lipophilic nature of 5-Dodecanoylaminofluorescein makes it a versatile tool for studying lipid environments. Its primary applications lie in the investigation of membrane properties and the characterization of surfactant systems.
Membrane Fluidity Studies
As a lipophilic probe, 5-Dodecanoylaminofluorescein readily incorporates into cellular membranes and artificial lipid bilayers.[4] Changes in the local environment, such as alterations in membrane fluidity, can be detected by monitoring changes in the fluorescence properties of the probe. Techniques such as fluorescence anisotropy and fluorescence recovery after photobleaching (FRAP) can be employed to quantify membrane fluidity.
Determination of Critical Micelle Concentration (CMC)
5-Dodecanoylaminofluorescein is utilized to determine the critical micelle concentration (CMC) of detergents.[6] The probe exhibits different fluorescence characteristics when it is in a monomeric state in the aqueous phase compared to when it is incorporated into a micelle. This change in fluorescence, often measured as an increase in fluorescence anisotropy, allows for the precise determination of the onset of micelle formation.[6]
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) using Fluorescence Anisotropy
This protocol outlines a method for determining the CMC of a detergent using 5-Dodecanoylaminofluorescein and measuring fluorescence anisotropy.[6][7]
Materials:
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5-Dodecanoylaminofluorescein stock solution (e.g., 1 mM in DMSO)
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Detergent of interest
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Appropriate buffer solution (e.g., phosphate-buffered saline)
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Fluorometer with polarization filters
Procedure:
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Prepare a series of detergent solutions in the buffer at concentrations spanning the expected CMC.
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Add a small aliquot of the 5-Dodecanoylaminofluorescein stock solution to each detergent solution to a final concentration in the submicromolar range (e.g., 0.1-1 µM).
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Incubate the solutions at a constant temperature to allow for equilibration of the probe with the detergent micelles.
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Measure the fluorescence anisotropy of each sample using the fluorometer. Excite the sample at ~490 nm and measure the emission at ~520 nm.
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Plot the fluorescence anisotropy values as a function of the detergent concentration.
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The CMC is determined as the point of inflection in the resulting sigmoidal curve, which corresponds to the concentration at which the probe begins to incorporate into the newly formed micelles.
References
- 1. apexbt.com [apexbt.com]
- 2. scbt.com [scbt.com]
- 3. 5-Dodecanoylaminofluorescein | 107827-77-0 [chemicalbook.com]
- 4. 5-Dodecanoylaminofluorescein - CAS-Number 107827-77-0 - Order from Chemodex [chemodex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-Dodecanoylaminofluorescein as a probe for the determination of critical micelle concentration of detergents using fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
